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Compound of Interest

Compound Name: Hydroxydiethylphenamine

CAS No.: 13073-96-6

Cat. No.: B1663606 Get Quote

Technical Monograph:
Hydroxydiethylphenamine (Decloxizine)
Properties, Synthesis, and Pharmacological Profile

Executive Summary
Hydroxydiethylphenamine, chemically known as Decloxizine (often as the dihydrochloride

salt, CAS: 13073-96-6), is a piperazine-class pharmaceutical compound.[1][2][3] While it

functions therapeutically as a potent histamine H1-receptor antagonist with bronchodilatory

properties, it is equally critical in the pharmaceutical industry as a defined impurity (Impurity B)

in the synthesis of Hydroxyzine and Cetirizine.

This guide provides a comprehensive technical analysis of Hydroxydiethylphenamine,

covering its molecular architecture, synthesis pathways, pharmacological mechanism, and

analytical profiling for quality control in drug development.

Chemical Identity & Molecular Architecture
Hydroxydiethylphenamine belongs to the diphenylmethylpiperazine class. Its structure is

characterized by a central piperazine ring substituted at the N1 position with a benzhydryl

(diphenylmethyl) group and at the N4 position with a 2-(2-hydroxyethoxy)ethyl chain.
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Nomenclature & Identifiers
Parameter Detail

Common Name Hydroxydiethylphenamine; Decloxizine

IUPAC Name
2-[2-[4-(diphenylmethyl)piperazin-1-

yl]ethoxy]ethanol

CAS Number
13073-96-6 (Dihydrochloride); 3733-63-9 (Free

base)

Molecular Formula C₂₁H₂₈N₂O₂[1][4][5][6][7][8][9] · 2HCl (Salt form)

Molecular Weight
413.38 g/mol (Dihydrochloride); 340.46 g/mol

(Free base)

Structural Class Benzhydrylpiperazine derivative

Structural Analysis
The molecule shares the pharmacophore of first-generation antihistamines but possesses a

unique hydrophilic tail:

Lipophilic Domain: The diphenylmethyl group provides high affinity for the H1 receptor's

hydrophobic pocket.

Basic Core: The piperazine ring acts as the proton-accepting moiety essential for receptor

binding (pKa ~8.0-9.0).

Hydrophilic Tail: The ethoxy-ethanol side chain increases water solubility compared to

analogs like cyclizine, influencing its pharmacokinetic distribution and renal excretion.

Physicochemical Properties[2][5][7][10][11][12][13]
Understanding the physical behavior of Hydroxydiethylphenamine is vital for formulation and

impurity tracking.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.echemi.com/shop-us20180832100010546/index.html
https://www.lookchem.com/ChemicalCatalog_2424.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Diethylamino_phenol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7113022.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6297354.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7113022.htm
https://www.echemi.com/drugs/drug25051639355-deschlorohydroxyzine-hydrochloride-tablets-25mg-375.html
https://www.benchchem.com/product/b1663606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Characteristic

Appearance White to off-white crystalline powder

Solubility
Highly soluble in water (>50 mg/mL); soluble in

methanol; sparingly soluble in acetone.

Melting Point
245–250 °C (Decomposition, Dihydrochloride

salt)

pKa
~8.3 (piperazine nitrogen), ~4.5 (second

nitrogen)

Hygroscopicity
Moderately hygroscopic; requires storage under

desiccant.

Stability
Stable under ambient conditions. Sensitive to

strong oxidizers.

Pharmacological Mechanism[7][10][11][13][14]
Hydroxydiethylphenamine functions primarily as an inverse agonist/antagonist at the

Histamine H1 receptor. By stabilizing the inactive conformation of the Gq-coupled H1 receptor,

it prevents the histamine-induced inflammatory cascade.

Mechanism of Action (H1 Blockade)
Receptor Binding: Competes with histamine for the transmembrane binding pocket of the H1

receptor.

Signaling Inhibition: Blocks the Gq/11-mediated activation of Phospholipase C (PLC),

preventing the hydrolysis of PIP2 into IP3 and DAG.

Downstream Effect: Reduces intracellular Calcium (Ca²⁺) release, inhibiting smooth muscle

contraction (bronchoconstriction) and vascular permeability (edema).

Secondary Effects
Bronchodilation: In specific formulations (e.g., compound tablets with bronchodilators), it

contributes to airway relaxation, likely through anticholinergic (M3 blockade) activity common
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to this chemical class.

Microcirculation: Some clinical data suggests mild anti-platelet aggregation activity,

potentially via phosphodiesterase inhibition, though this is secondary to its antihistaminic

profile.

Signaling Pathway Diagram
The following diagram illustrates the blockade of the H1 signaling cascade by

Hydroxydiethylphenamine.
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Caption: Inhibition of the Histamine H1-Gq-PLC signaling cascade by

Hydroxydiethylphenamine.

Synthesis & Manufacturing Protocol
For researchers using Hydroxydiethylphenamine as a reference standard (Impurity B),

synthesis via alkylation is the standard route.

Retrosynthetic Analysis
The molecule is assembled by coupling 1-(diphenylmethyl)piperazine (Benzhydrylpiperazine)

with 2-(2-chloroethoxy)ethanol.

Laboratory Scale Synthesis Protocol
Reagents:

1-(Diphenylmethyl)piperazine (1.0 eq)

2-(2-Chloroethoxy)ethanol (1.2 eq)

Potassium Carbonate (K₂CO₃, 2.0 eq)

Potassium Iodide (KI, catalytic amount)

Solvent: Toluene or DMF[7]

Step-by-Step Methodology:

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 1-

(diphenylmethyl)piperazine in 100 mL of Toluene.

Base Addition: Add 11.0 g of anhydrous K₂CO₃ and 0.5 g of KI. Stir for 15 minutes at room

temperature.

Alkylation: Dropwise add 2-(2-chloroethoxy)ethanol (6.0 g) over 20 minutes.

Reflux: Heat the mixture to reflux (110°C) and maintain for 12–16 hours. Monitor reaction

progress via TLC (Mobile phase: DCM/MeOH 9:1).
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Work-up: Cool to room temperature. Filter off inorganic salts. Wash the filtrate with water (3 x

50 mL).

Salt Formation: Dry the organic layer over Na₂SO₄. Bubble dry HCl gas into the toluene

solution (or add ethanolic HCl) to precipitate the dihydrochloride salt.

Purification: Recrystallize the crude solid from Isopropanol/Ethanol to yield pure

Hydroxydiethylphenamine dihydrochloride.

Synthesis Workflow Diagram
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Caption: Synthetic pathway for Hydroxydiethylphenamine via N-alkylation.

Analytical Profiling (Quality Control)
As "Impurity B" in Hydroxyzine monographs (EP/USP), precise detection is required.

HPLC Method (Standard Protocol)
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

Buffer: 0.01 M Phosphate buffer (pH 3.0).

Organic: Acetonitrile.[10]
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Gradient: 70:30 (Buffer:ACN) to 40:60 over 20 mins.

Flow Rate: 1.0 mL/min.

Detection: UV at 230 nm (Absorption max of benzhydryl group).

Retention Time: Typically elutes before Hydroxyzine due to the more polar ethoxy-ethanol

chain compared to the ethoxy-ethoxy-ethanol chain of Hydroxyzine.

Mass Spectrometry (ESI+)
Parent Ion: [M+H]⁺ = 341.2 m/z (Free base).

Major Fragments:

m/z 167 (Diphenylmethyl cation) – Characteristic of benzhydryl derivatives.

m/z 201 (Chlorobenzhydryl) – Absent (Distinguishes from Cetirizine/Hydroxyzine

impurities containing Cl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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